methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate

Description

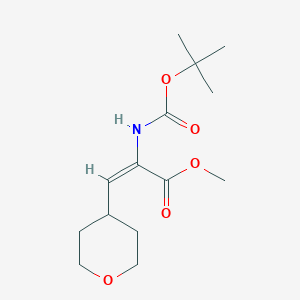

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate is a structurally complex enoate ester featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, providing steric bulk and acid sensitivity.

- A tetrahydropyran (THP) ring, contributing to conformational rigidity and stability.

- An (E)-configured α,β-unsaturated ester, influencing reactivity and geometric isomerism.

This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where its Boc group facilitates selective deprotection during multi-step reactions. Its crystal structure and hydrogen bonding patterns have been studied using tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula |

C14H23NO5 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)prop-2-enoate |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h9-10H,5-8H2,1-4H3,(H,15,17)/b11-9+ |

InChI Key |

BFTVMWCZNHZWEB-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=C/C1CCOCC1)/C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=CC1CCOCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine or ester derivatives.

Scientific Research Applications

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

The following table highlights critical differences between the target compound and analogs:

Detailed Analysis of Substituent Effects

a. Protecting Groups

- Boc vs. Cbz vs. Cyano: The Boc group in the target compound offers acid-labile protection, enabling mild deprotection (e.g., TFA), whereas Cbz requires hydrogenolysis . The cyano group in the analog lacks protecting functionality but enhances electron-withdrawing effects, altering reactivity in nucleophilic additions.

b. Cyclic Ether Moieties

- Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) :

c. Ester and Enoate Configuration

- (E)- vs. (Z)-Configuration :

- The (E)-configuration in the target compound minimizes steric clash between the Boc and THP groups, enhancing thermal stability . In contrast, (Z)-isomers are less common due to higher strain.

d. Hydrogen Bonding and Crystallization

- The Boc group’s carbonyl oxygen acts as a strong hydrogen bond acceptor, promoting predictable crystal packing . In contrast, the cyano group in the analog forms weaker interactions, leading to less ordered crystalline phases .

Research Findings and Practical Considerations

- Synthesis Challenges: Introducing the Boc group requires anhydrous conditions and Boc₂O, while cyanophenoxy groups demand SNAr reactions with 2-cyanophenol .

- Stability Profiles :

- Biological Relevance :

- The THP moiety in the target compound enhances blood-brain barrier penetration in drug candidates, unlike THF-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.